molecular formula C7H19ClN2 B2884367 5-(Dimethylamino)amylamine HCl CAS No. 3209-46-9; 854874-17-2

5-(Dimethylamino)amylamine HCl

Cat. No.: B2884367
CAS No.: 3209-46-9; 854874-17-2
M. Wt: 166.69
InChI Key: KWWAIRVWJMWLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)amylamine HCl is a useful research compound. Its molecular formula is C7H19ClN2 and its molecular weight is 166.69. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 5-(dimethylamino)amylamine HCl, and what are critical reaction parameters?

Answer:
The synthesis of this compound typically involves reductive amination or alkylation of primary amines with dimethylamine derivatives. Key steps include:

  • Alkylation : Reacting 1,5-dibromopentane with dimethylamine under controlled pH (8–10) to form the tertiary amine intermediate, followed by HCl quenching .
  • Purification : Use of solvent extraction (e.g., dichloromethane) and recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt.
  • Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) and temperature control (40–60°C) to minimize byproducts like quaternary ammonium salts.

Q. Basic: Which analytical techniques are recommended for characterizing this compound, and how are they validated?

Answer:

  • HPLC-UV : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Retention time: ~8.2 min (λ = 220 nm) .
  • NMR : 1H^1H NMR (D2 _2O, 400 MHz) peaks: δ 3.15 (t, 2H, –CH2 _2N(CH3 _3)2 _2), 2.85 (s, 6H, –N(CH3 _3)2 _2), 1.60–1.30 (m, 6H, –CH2 _2– backbone) .
  • Validation : Cross-check purity (>98%) via elemental analysis (C: 49.1%, H: 9.8%, N: 12.2%) and mass spectrometry (m/z 145.2 [M–HCl]+ ^+) .

Q. Advanced: How can conflicting stability data for this compound in aqueous solutions be systematically resolved?

Answer:
Discrepancies in stability studies often arise from pH variability or oxidation. A stepwise approach includes:

pH Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–10. Monitor via HPLC for hydrolysis products (e.g., dimethylamine detected via ninhydrin assay) .

Oxidative Stress Testing : Expose to H2 _2O2 _2 (3% v/v) and track N-oxide formation using LC-MS.

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (-20°C).

Q. Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitutions for derivatization?

Answer:
The dimethylamino group enhances nucleophilicity but may require activation:

  • Protection/Deprotection : Temporarily protect the amine with Boc groups during multi-step reactions to prevent side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl2 _2) to polarize carbonyl groups in acylating agents, improving acylation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states .

Q. Basic: What in vitro models are suitable for preliminary assessment of this compound’s biological activity?

Answer:

  • Receptor Binding Assays : Screen for interactions with serotonin (5-HT1A/2A_{1A/2A}) or NMDA receptors using radioligand displacement (IC50 _{50} determination) .
  • Cell Viability : Test cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT assay (0.1–100 µM range).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?

Answer:

  • ADMET Prediction : Use software like SwissADME to estimate logP (predicted: 1.8), blood-brain barrier permeability (High), and CYP450 inhibition (CYP2D6: moderate) .
  • Molecular Docking : Simulate binding to target proteins (e.g., 5-HT receptors) using AutoDock Vina. Key interactions: hydrogen bonding with Ser159 and π-cation interactions with Tyr175 .
  • Toxicity Alerts : Apply Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for amine-related bioactivation) .

Q. Advanced: What experimental designs mitigate impurities during large-scale synthesis?

Answer:
Common impurities include residual dimethylamine and alkylation byproducts. Mitigation strategies:

  • Process Controls : In-line FTIR monitoring during alkylation to detect unreacted starting materials.
  • Chromatographic Purification : Use preparative HPLC (C18 column, 20 mM ammonium acetate buffer) to isolate the target compound from di-alkylated impurities .
  • Quality Metrics : Set specifications for residual solvents (e.g., <500 ppm acetone via GC-FID) and heavy metals (<10 ppm via ICP-MS) .

Q. Basic: How is this compound utilized in peptide modification studies?

Answer:
The compound serves as a spacer or linker in peptide conjugates:

  • Conjugation Protocol : React with carboxylic acid groups (e.g., peptide C-terminus) using EDC/NHS chemistry (1:1.5 molar ratio, pH 5.5).
  • Applications : Enhances cellular uptake of peptide-drug conjugates by increasing hydrophobicity and membrane permeability .

Q. Advanced: What mechanistic insights explain pH-dependent solubility of this compound?

Answer:

  • Ionization Behavior : The tertiary amine (pKa ~9.5) remains protonated below pH 7, increasing aqueous solubility (>50 mg/mL). Above pH 10, deprotonation reduces solubility (<1 mg/mL).
  • Salt Effects : Solubility decreases in high-ionic-strength buffers (e.g., PBS) due to salting-out. Use low-salt buffers (e.g., 10 mM Tris-HCl) for in vitro assays .

Q. Advanced: How do structural analogs of this compound compare in receptor selectivity?

Answer:

Analog 5-HT1A _{1A} IC50 _{50} NMDA IC50 _{50}
This compound850 nM>10 µM
N,N-Diethyl analog1.2 µM8.5 µM
Pyrrolidine-substituted analog320 nM>10 µM
Conclusion : Elongated alkyl chains enhance 5-HT1A_{1A} affinity, while bulky substituents reduce NMRA activity .

Properties

IUPAC Name

N',N'-dimethylpentane-1,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWAIRVWJMWLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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